Ethyl 4-chlorothiazole-5-carboxylate

Übersicht

Beschreibung

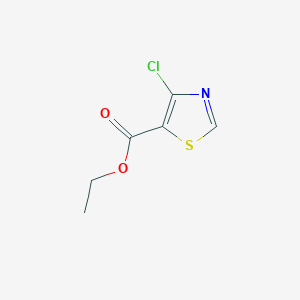

Ethyl 4-chlorothiazole-5-carboxylate is a chemical compound with the molecular formula C6H6ClNO2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-chlorothiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acetoacetate with N-bromosuccinimide to form an intermediate, which is then reacted with thiourea to yield the target compound . This process typically requires mild reaction conditions and can be carried out in a one-pot synthesis to improve efficiency and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-chlorothiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 4-chlorothiazole-5-carboxylate serves as a crucial intermediate in the development of several pharmaceutical agents. Its thiazole ring structure contributes to its bioactivity, making it a valuable building block for:

- Antimicrobial Agents : Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound has been utilized in synthesizing new antibiotics that target resistant bacterial strains .

- Anti-inflammatory Drugs : The compound has also shown potential in the synthesis of anti-inflammatory agents, contributing to pain management therapies. Studies have demonstrated its efficacy in reducing inflammation through various biochemical pathways .

- Anticancer Compounds : Recent studies have highlighted the compound's role in developing anticancer drugs. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxicity and selectivity .

Agricultural Applications

In the agricultural sector, this compound is employed in the formulation of crop protection products:

- Pesticides and Fungicides : The compound enhances the efficacy of pesticides and fungicides, improving crop yield and quality. Its ability to inhibit specific enzymes in pests contributes to its effectiveness as a biocontrol agent .

- Herbicides : Research has indicated that thiazole derivatives can be designed to selectively target weed species without harming crops, thus playing a vital role in sustainable agriculture practices .

Material Science

This compound is also explored for its potential applications in material science:

- Novel Materials Development : The compound is investigated for creating materials with enhanced thermal stability and resistance to degradation. This includes applications in polymers and composites where durability is essential .

- Functional Materials : Its unique chemical properties allow for the development of functional materials that can be used in electronic devices and sensors, contributing to advancements in nanotechnology and material engineering .

Biochemical Research

The compound plays a significant role in biochemical research:

- Enzyme Inhibition Studies : this compound is utilized in studies aimed at understanding enzyme inhibition mechanisms, which are crucial for drug development and metabolic pathway analysis .

- Receptor Binding Studies : Researchers use this compound to investigate receptor interactions, providing insights into drug-receptor dynamics that are fundamental for pharmacology .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial, anti-inflammatory, anticancer drugs | Targets resistant strains; reduces inflammation |

| Agricultural | Pesticides, fungicides, herbicides | Enhances crop yield; selective weed control |

| Material Science | Novel materials, functional materials | Improved durability; electronic applications |

| Biochemical Research | Enzyme inhibition; receptor binding studies | Insights into drug dynamics; metabolic pathways |

Wirkmechanismus

The mechanism of action of ethyl 4-chlorothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-chlorothiazole-4-carboxylate

- Methyl 2-chlorothiazole-5-carboxylate

- 2-Chlorothiazole-4-carboxylic acid

Uniqueness

Ethyl 4-chlorothiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

Ethyl 4-chlorothiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article will provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms. The presence of the ethyl ester group enhances its reactivity and potential for biological interactions.

Biological Activities

Antimicrobial Activity

Thiazole derivatives, including this compound, have been reported to exhibit antimicrobial properties. Studies indicate that such compounds can act against a variety of bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

Antitumor Activity

Recent research has highlighted the antitumor potential of thiazole derivatives. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against melanoma and pancreatic cancer cells .

Research Findings

-

Cytotoxicity Studies

A study evaluated the cytotoxic effects of several thiazole derivatives on human tumor cell lines. This compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations, suggesting its potential as an anticancer agent . -

Mechanism of Action

The mechanism by which this compound exerts its biological effects often involves apoptosis induction in cancer cells. Research indicates that it may activate caspase pathways leading to programmed cell death, while also modulating key regulatory proteins such as Bcl-2 and Bax .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antibacterial and antifungal properties | |

| Antitumor | Inhibits proliferation in cancer cell lines | |

| Apoptosis Induction | Activates caspase pathways |

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 (leukemia) | 0.78 | Caspase activation |

| This compound | A375 (melanoma) | Varies | Apoptosis induction |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study involving various thiazole derivatives, this compound was tested against K562 leukemia cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.78 µM, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Insights

Further investigation into the apoptotic mechanisms revealed that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells. This suggests that the compound may serve as a lead structure for developing new anticancer therapies aimed at enhancing apoptotic pathways .

Eigenschaften

IUPAC Name |

ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKUSYRTZMFDEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608946 | |

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444909-55-1 | |

| Record name | Ethyl 4-chloro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.